molecular formula C15H17NO2S B4426466 N-benzyl-1-(4-methylphenyl)methanesulfonamide

N-benzyl-1-(4-methylphenyl)methanesulfonamide

Cat. No.: B4426466
M. Wt: 275.4 g/mol
InChI Key: PYOIQIHWIIPXDK-UHFFFAOYSA-N
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Description

N-benzyl-1-(4-methylphenyl)methanesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a benzyl group attached to a methanesulfonamide moiety, with a 4-methylphenyl substituent

Properties

IUPAC Name

N-benzyl-1-(4-methylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c1-13-7-9-15(10-8-13)12-19(17,18)16-11-14-5-3-2-4-6-14/h2-10,16H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYOIQIHWIIPXDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-1-(4-methylphenyl)methanesulfonamide typically involves the reaction of benzylamine with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: N-benzyl-1-(4-methylphenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the benzyl group.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can react with the sulfonamide under basic conditions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Benzylamine and 4-methylphenylmethanesulfonamide.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-benzyl-1-(4-methylphenyl)methanesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its sulfonamide moiety.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-benzyl-1-(4-methylphenyl)methanesulfonamide involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The benzyl and 4-methylphenyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • N-benzyl-1-(4-methylphenyl)methanesulfonamide
  • N-(3-methylbenzyl)-1-(4-methylphenyl)methanesulfonamide
  • 4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide

Comparison: this compound is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards biological targets, making it a valuable compound for research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-benzyl-1-(4-methylphenyl)methanesulfonamide
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N-benzyl-1-(4-methylphenyl)methanesulfonamide

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